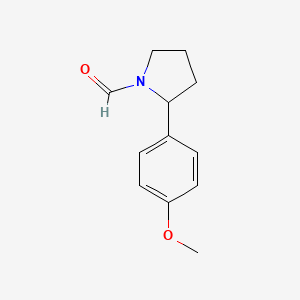

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)12-3-2-8-13(12)9-14/h4-7,9,12H,2-3,8H2,1H3 |

InChI Key |

GXZMGCIOWFTSSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Alkyl Pent-2-ynoate Derivatives Followed by Reduction

A patented process describes the preparation of pyrrolidine derivatives, which can be adapted for this compound synthesis:

- Step a: Cyclization of alkyl pent-2-ynoate derivatives at temperatures ranging from -30°C to reflux of the solvent for at least one hour to form alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate intermediates.

- Step b: Catalytic hydrogenation of these intermediates using catalysts such as palladium-on-carbon, platinum(IV) oxide, or Raney nickel in solvents like methanol, ethanol, or dichloromethane to reduce the double bonds and obtain the pyrrolidine ring.

- The aldehyde group can be introduced or preserved during these steps depending on the starting materials and reaction conditions.

| Step | Catalyst(s) | Solvent(s) | Temperature Range |

|---|---|---|---|

| a | None (thermal cyclization) | Alcohols (methanol, ethanol), ethers (THF), chlorinated hydrocarbons (DCM) | -30°C to reflux |

| b | Pd/C, PtO2, Raney Ni | Methanol, ethanol, isopropanol, ethyl acetate, DCM, toluene | Room temperature to reflux |

This method allows for efficient ring formation and functional group manipulation.

Direct Mannich Reaction-Cyclization Sequence (One-Pot Multicomponent Reaction)

A more recent and efficient method involves a one-pot sequential multicomponent reaction:

- Reactants: Succinaldehyde and in situ generated aryl or heteroaryl imines (including 4-methoxyphenyl derivatives).

- Catalyst: Proline catalyzes the direct Mannich reaction followed by cyclization.

- Oxidation: Subsequent oxidation with o-iodoxybenzoic acid (IBX) to aromatize the pyrrole ring.

- This method yields N-arylpyrrole-3-carbaldehydes, structurally related to this compound, with good efficiency and scalability.

- One-pot operation reduces purification steps.

- Mild reaction conditions.

- Applicable to gram-scale synthesis.

- Enables synthesis of diverse bioactive pyrrole derivatives.

This approach is particularly useful for synthesizing pyrrole-based aldehydes with aryl substituents such as 4-methoxyphenyl.

Acid-Catalyzed Condensation Using p-Toluenesulfonic Acid

Another common synthetic route involves:

- Condensation of appropriate amine precursors with aldehydes in the presence of acid catalysts like p-toluenesulfonic acid.

- Solvents such as ethanol or dichloromethane are used.

- Reaction conditions (temperature, time) are optimized to maximize yield and purity.

This method is widely used for preparing pyrrolidine derivatives bearing aldehyde groups on nitrogen, including this compound.

Functional Group Transformations and Protection Strategies

In complex syntheses involving pyrrolidine derivatives:

- Protection of amine groups with Boc (tert-butoxycarbonyl) groups is common to control reactivity.

- Coupling reagents such as HATU, BOP, and Mukaiyama reagents facilitate amide bond formation in related pyrrolidine carboxamide syntheses.

- These strategies can be adapted for selective functionalization of the pyrrolidine ring and aldehyde group.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Catalyst choice and solvent polarity significantly affect reaction rates and yields. For example, p-toluenesulfonic acid in ethanol provides good conversion for condensation reactions.

- Temperature control during cyclization is critical; too high temperatures may lead to side reactions or decomposition, while too low temperatures may slow the reaction.

- One-pot methods reduce purification steps and improve overall efficiency, making them attractive for scale-up and industrial applications.

- Protection strategies allow for selective transformations, especially when multiple functional groups are present, enhancing synthetic flexibility.

- Oxidative aromatization with IBX is a mild and effective method to convert dihydropyrrole intermediates to aromatic pyrrole aldehydes, preserving sensitive substituents like methoxy groups.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products

Oxidation: 2-(4-Methoxyphenyl)pyrrolidine-1-carboxylic acid.

Reduction: 2-(4-Methoxyphenyl)pyrrolidine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrrolidine and phenyl moieties exhibit various biological activities, including:

- Antimicrobial Activity : Derivatives of 2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde have shown potential against various microbial strains.

- Neuroprotective Effects : Studies have identified small-molecule disruptors that can inhibit harmful protein interactions in neurodegenerative conditions, showcasing the compound's therapeutic potential in treating diseases like Huntington's disease .

- Anticancer Properties : Some derivatives have exhibited cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Case Study 1: Neuroprotection Against Mutant Huntingtin

In a study examining the protective effects against mutant huntingtin-induced toxicity, several analogues of this compound were tested. Treatment with these compounds significantly reduced cytotoxicity in cell models expressing the full-length human huntingtin protein with 73 glutamine repeats. The results highlighted the compound's potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions on the pyrrolidine ring enhanced efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can lead to improved therapeutic agents .

Comparative Analysis of Related Compounds

The following table summarizes various compounds related to this compound, highlighting their structural features and unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde | Fluorine substitution instead of methoxy | Enhanced lipophilicity and potential biological activity |

| 2-(4-Nitrophenyl)pyrrolidine-1-carbaldehyde | Nitrophenyl group | Known for its use in drug design studies |

| 1-(4-Methoxyphenyl)-2-phenylpyrrole-3-carbaldehyde | Pyrrole ring instead of pyrrolidine | Exhibits different reactivity due to aromatic system |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Table 1: Fluorescence Properties of Quinazoline Derivatives with Pyrrolidine Substituents

| Compound | Pyrrolidine Substituents | Emission λ (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

|---|---|---|---|---|

| 5d | 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) | 490 | 0.45 | 135 |

| 5g | 2,4-di(4-Methoxyphenyl) | 485 | 0.42 | 130 |

| 5a | 4-(4-Fluorophenyl) | 480 (shoulder) | 0.28 | 140 |

| 6d | 4-(but-3-yn-1-ol) | 478 | 0.18 | 145 |

| 7d | 4-(2-furanyl) | 475 | 0.15 | 150 |

- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with 4-methoxyphenyl groups (5d, 5g) exhibit higher quantum yields (Φ = 0.42–0.45) compared to those with 4-fluorophenyl (5a, Φ = 0.28) or non-aromatic substituents (6d, 7d). The methoxy group enhances π→π* transitions and reduces non-radiative decay .

- Substituent Position : The 2-position methoxyphenyl group in 5d synergizes with a 4-fluorophenyl group to produce a redshifted emission (490 nm) and the highest Φ, whereas 5g’s dual methoxyphenyl groups at 2- and 4-positions slightly reduce Φ due to steric effects .

- Non-Aromatic Substituents: Butynol (6d) and furanyl (7d) groups disrupt conjugation, leading to broader emission bands and lower Φ (0.15–0.18) .

Functional Group Variations in Pharmaceutical Derivatives

Pyrrolidine carbaldehydes are also precursors to bioactive molecules. For example:

- Hydroxyl and Amide Modifications : Patent-derived compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide feature hydroxyl and benzyl groups, optimizing solubility and target binding for kinase inhibition . In contrast, the aldehyde in 2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde is typically derivatized into amides or imines for fluorescent probes.

- Biological Activity : The hydroxy and acylated groups in pharmaceutical derivatives (e.g., Example 51–52 ) enable hydrogen bonding and enzymatic interactions, whereas the aldehyde group in the target compound is more reactive but less stable in biological environments.

Research Findings and Data Analysis

Fluorescence Mechanism

The π-conjugated framework in quinazoline derivatives with 2-(4-methoxyphenyl)pyrrolidine groups facilitates efficient intramolecular charge transfer (ICT), resulting in large Stokes shifts (130–150 nm) and high polarizability . The methoxy group stabilizes the excited state, reducing energy loss via non-radiative pathways.

Biological Activity

2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group and an aldehyde functional group, contributing to its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

The mechanisms through which this compound exerts its biological effects can be inferred from studies on similar compounds:

- Cell Proliferation Inhibition : Compounds structurally related to this compound have been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through caspase activation and modulation of cell cycle regulators .

- Signal Transduction Pathways : Some pyrrolidine derivatives affect key signaling pathways involved in cancer progression, such as the ERK and NF-kB pathways. These pathways are crucial for cell survival and proliferation, suggesting a potential for therapeutic intervention in malignancies .

- Enzyme Inhibition : Similar compounds have been reported to inhibit COX enzymes, which play a significant role in inflammation and pain signaling. This inhibition could contribute to anti-inflammatory effects observed in related studies .

Research Findings

A review of the literature reveals several notable findings regarding the biological activity of pyrrolidine derivatives:

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehyde to improve yield and purity?

- Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature control, and catalyst use). For example, employing anhydrous dichloromethane as a solvent under nitrogen atmosphere can minimize side reactions. Post-synthesis purification via column chromatography (using silica gel and gradient elution) or recrystallization (e.g., using ethanol/water mixtures) enhances purity. Monitoring intermediates with TLC or HPLC ensures stepwise efficiency. Similar strategies were applied in the synthesis of structurally related carbaldehydes, where yield improvements relied on optimizing base strength and reaction time .

Q. What analytical techniques are recommended for characterizing this compound and ensuring its structural integrity?

- Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: H and C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH) and pyrrolidine-carbaldehyde backbone.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak).

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software resolves bond lengths and angles, particularly for stereochemical assignments .

- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection identifies impurities (e.g., residual starting materials), as demonstrated in impurity profiling of related compounds .

Advanced Research Questions

Q. How can isotopic labeling (e.g., carbon-14) be incorporated into this compound for mechanistic studies?

- Methodological Answer: Carbon-14 labeling at the methoxyphenyl ring can be achieved by starting with C-labeled toluene or benzene derivatives. For example, bromination of C-labeled 4-methoxytoluene followed by Suzuki-Miyaura coupling with a pyrrolidine-carbaldehyde precursor introduces the label. Purification via preparative HPLC ensures radiochemical purity. This approach mirrors methods used for synthesizing C-labeled aryl ethanols in kinetic isotope effect studies .

Q. What strategies are effective in resolving data contradictions when determining the crystal structure of this compound using SHELX software?

- Methodological Answer: Contradictions in crystallographic data (e.g., poor resolution, twinning) require:

- Data Quality Check: Assess completeness () and redundancy. Re-collect data if necessary.

- Restraints/Constraints: Apply geometric restraints (e.g., for flexible pyrrolidine rings) to stabilize refinement.

- Validation Tools: Use PLATON or CCDC Mercury to compare bond distances/angles with similar structures. SHELXL’s TWIN/BASF commands address twinning issues, as demonstrated in high-throughput phasing pipelines .

Q. How do structural modifications at the pyrrolidine ring influence the biological activity of this compound derivatives?

- Methodological Answer: Systematic SAR studies should evaluate:

- Ring Substitution: Introduce substituents (e.g., methyl, hydroxyl) at the pyrrolidine nitrogen or carbon positions to alter electron density and steric effects.

- Bioactivity Assays: Test derivatives in target-specific assays (e.g., antimicrobial, antiviral) using protocols analogous to pyrazole-carbaldehyde derivatives, where substituent polarity correlated with activity .

- Computational Modeling: Dock modified structures into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.